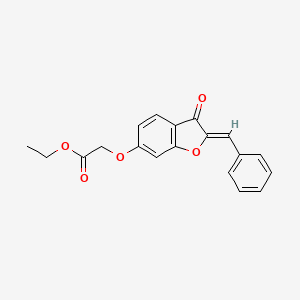

(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

描述

Molecular Architecture and Stereochemical Configuration

The molecular framework of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate comprises a dihydrobenzofuran core fused to a ketone group at position 3 and an ester-functionalized oxyacetate side chain at position 6. The benzylidene substituent at position 2 introduces a conjugated double bond, adopting a (Z)-stereochemical configuration. This configuration arises from the spatial arrangement of the benzylidene moiety relative to the ketone group, enforced by steric and electronic factors during synthesis.

The molecular formula, $$ \text{C}{19}\text{H}{16}\text{O}_{5} $$, corresponds to a molar mass of 324.33 g/mol. Key structural features include:

- A planar benzofuran ring system with partial saturation at positions 2 and 3.

- A benzylidene group ($$ \text{C}{6}\text{H}{5}\text{CH}= $$) conjugated to the ketone at position 3.

- An ethoxycarbonylmethyloxy group ($$ \text{CH}{2}\text{OCO}{2}\text{C}{2}\text{H}{5} $$) at position 6.

The stereochemical integrity of the (Z)-isomer is critical to its reactivity, as the spatial proximity of the benzylidene and ketone groups influences intramolecular interactions and supramolecular packing.

属性

IUPAC Name |

ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-16(11-14)24-17(19(15)21)10-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNTVZOXMFDTKN-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process:

Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of salicylaldehyde derivatives with acetic anhydride under acidic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce costs.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and features a unique structure that includes a benzofuran moiety. Its structural characteristics contribute to its reactivity and biological efficacy.

Pharmacological Applications

-

Anticancer Activity

- Research indicates that derivatives of benzofuran, including (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, exhibit potential anticancer properties. A study highlighted its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .

-

Tyrosinase Inhibition

- The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could have implications in treating conditions like hyperpigmentation and melanoma. Research has shown that certain benzofuran derivatives can effectively inhibit tyrosinase activity, with potential applications in cosmetic formulations .

- Antimicrobial Properties

Synthetic Applications

- Building Block in Organic Synthesis

- Synthesis of Novel Compounds

Case Studies and Research Findings

作用机制

The biological activity of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is primarily attributed to its interaction with cellular enzymes and receptors. The benzofuran core can interact with various proteins, modulating their activity. The benzylidene group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Aurones and their analogues exhibit structural diversity based on substituents at the benzylidene and benzofuran positions. Below is a detailed comparison with structurally related compounds, focusing on physicochemical properties, biological activity, and structural conformations.

Table 1: Substituent Variations and Physicochemical Properties

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., 3-fluorophenyl in ) increase polarity and may enhance solubility. Bulky substituents (e.g., 4-tert-butylphenyl in ) reduce melting points due to disrupted crystal packing. Heteroaromatic substituents (e.g., quinolin-5-yl in ) improve antitumor activity but complicate synthesis (yield: 63–69%).

Biological Activity: Antitumor Potential: Quinoline-substituted derivatives (e.g., B3 and B4 in ) show superior activity against leukemia cell lines compared to phenyl or furan-substituted analogues. This is attributed to enhanced π-π interactions with tubulin’s colchicine-binding site, disrupting microtubule assembly . Selectivity: Compounds with heterocyclic substituents (e.g., quinoline) exhibit lower toxicity to normal B-lymphoblast cells, suggesting a therapeutic window .

Structural Conformations :

- Crystal Packing : The ethoxyacetate side chain in (Z)-ethyl derivatives adopts a conformation stabilized by intramolecular C–H···O interactions, as observed in related benzothiazine derivatives .

- Puckering Parameters : Benzofuran rings in these compounds exhibit puckering amplitudes (Q) of ~0.515 Å and angles (θ) of ~108°, indicating moderate distortion from planarity .

Table 2: Antitumor Activity of Selected Analogues

生物活性

The compound (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C17H16O4

- Molecular Weight: 284.31 g/mol

Spectral Data

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| NMR Spectrum | Available in spectral databases |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

-

Mechanism of Action:

- The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- It has been observed to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins.

-

Case Study:

- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of exposure.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

- In Vitro Studies:

- Tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 50 µg/mL.

- The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Anti-inflammatory Properties

Inflammation-related studies have indicated that this compound may possess anti-inflammatory effects.

- Mechanism:

- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- The compound modulates the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Benzylidene moiety | Enhances anticancer activity |

| Dihydrobenzofuran ring | Contributes to antimicrobial properties |

| Ethoxy group | Increases solubility and bioavailability |

常见问题

Q. How can researchers optimize the synthesis of (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer: Synthetic optimization requires a systematic approach:

- Catalyst Selection : Use ZnCl₂ in DMF to enhance cyclization efficiency, as demonstrated in analogous benzofuran syntheses .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation, ensuring purity at each step (e.g., benzylidene intermediate isolation) .

- Solvent Purity : Use anhydrous solvents to avoid side reactions, as moisture can hydrolyze the ester group .

Q. Table 1: Synthetic Conditions for Analogous Benzofuran Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | ZnCl₂/DMF, reflux, 6-8 hrs | 65-75 | |

| Esterification | Ethyl chloroacetate, K₂CO₃, DCM | 80-85 |

Q. What spectroscopic methods are most effective for confirming the (Z)-configuration of the benzylidene moiety?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry unambiguously, as shown in structurally similar 2-(4-methoxyphenoxy) derivatives .

- NMR Analysis : Compare coupling constants (J) of olefinic protons; (Z)-isomers typically exhibit smaller J values (<12 Hz) due to restricted rotation .

- Computational Modeling : Validate NMR data with DFT calculations to predict chemical shifts and coupling patterns .

Q. What safety protocols should be prioritized during handling?

Methodological Answer:

Q. How can solubility and stability be assessed for this compound in experimental buffers?

Methodological Answer:

- Solubility Screening : Test in DMSO (polar aprotic) and ethanol (polar protic) to identify ideal stock solutions, referencing benzofuran solubility trends .

- Stability Studies : Conduct accelerated degradation tests under UV light and varying pH (4–9) to identify decomposition pathways .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate its ecological impact?

Methodological Answer: Adopt a tiered approach:

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .

- Dose-Response Analysis : Use Hill slope models to differentiate efficacy from toxicity, reducing false positives .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias or methodological variability .

Q. What mechanistic studies are recommended to elucidate its antioxidant activity?

Methodological Answer:

- Radical Scavenging Assays : Compare DPPH/ABTS quenching kinetics to reference antioxidants (e.g., ascorbic acid) .

- Enzyme Inhibition : Test inhibition of xanthine oxidase or COX-2 to link activity to specific pathways .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cellular models to quantify intracellular oxidative stress .

Q. How can computational modeling predict its metabolic pathways?

Methodological Answer:

Q. What experimental strategies validate stereochemical effects on bioactivity?

Methodological Answer:

Q. How can researchers replicate prior studies using advanced analytical techniques?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。